(R)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
(2R)-2-Amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant interest in various scientific fields. The presence of both amino and hydroxyl functional groups, along with the fluorinated aromatic ring, makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of aryl iodides with trifluoromethyl copper . Another approach involves the use of trifluoromethyltrimethylsilane as a nucleophilic trifluoromethylating agent .
Industrial Production Methods
Industrial production methods often utilize large-scale trifluoromethylation reactions, employing reagents like sulfur tetrafluoride and antimony trifluoride . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Scientific Research Applications
(2R)-2-Amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the compound’s ability to form hydrogen bonds through its amino and hydroxyl groups, enables it to interact with specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Efavirenz: An HIV reverse transcriptase inhibitor with a trifluoromethyl group.
Uniqueness
What sets (2R)-2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol apart is its chiral nature and the combination of functional groups, which provide unique reactivity and interaction profiles. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C9H9F4NO |
---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
(2R)-2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1 |
InChI Key |
XMNMWIYSKPEFOY-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(CO)N |
Origin of Product |
United States |
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